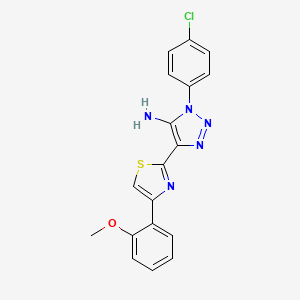
1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-chlorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a triazole ring, a thiazole moiety, and various aromatic substituents that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives similar to the compound . For instance, compounds with thiazole rings have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 1.61 ± 1.92 | |
| Compound B | WM793 (melanoma) | 1.98 ± 1.22 | |
| Compound C | HT-29 (colon cancer) | 23.30 ± 0.35 |
The presence of electron-donating groups and halogens on the phenyl rings has been associated with enhanced activity against cancer cells. The specific structural features of the compound may contribute to its potential efficacy in targeting cancer cells.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that modifications in the thiazole structure can lead to significant antimicrobial effects against various pathogens.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 8 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, warranting further investigation into its mechanism of action.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented in various studies. The structural features that enhance activity include specific substitutions on the phenyl and thiazole rings.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
The data indicates that certain analogs demonstrate significant anticonvulsant properties, potentially offering new therapeutic options for seizure disorders.
Case Studies
Recent research has highlighted the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Effects : A study assessed a series of quinazoline-thiazole hybrids, revealing superior antiproliferative activity compared to standard treatments like sorafenib. The hybrid compounds exhibited IC50 values significantly lower than those for existing therapies, suggesting a promising avenue for future drug development .
- Antimicrobial Efficacy : Another study evaluated a range of thiazole derivatives against resistant bacterial strains, demonstrating that specific modifications could enhance potency against multidrug-resistant pathogens .
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-15-5-3-2-4-13(15)14-10-26-18(21-14)16-17(20)24(23-22-16)12-8-6-11(19)7-9-12/h2-10H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUMGNSGVCKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














